Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-, also known as 5-Acetyl-2,3-dihydrobenzofuran, is an organic compound with the molecular formula C16H14O2. This compound is characterized by the presence of a benzofuran ring fused with an ethanone group and a phenyl group. It is a white crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydrobenzofuran and phenylacetyl chloride.
Reaction: The 2,3-dihydrobenzofuran is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain pure Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2,3-dihydrobenzofuran
- 2,3-Dihydro-5-benzofuranyl methyl Ketone
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone
Uniqueness
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran ring with an ethanone group and a phenyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-, also known as a benzofuran derivative, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. They exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The structure of benzofurans contributes to their interaction with various biological targets, making them valuable in medicinal chemistry.
The mechanism of action for Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and phenyl groups present in the compound enhance its binding affinity to enzymes and receptors. This interaction can lead to various biological effects, including modulation of inflammatory pathways and inhibition of tumor growth .
1. Anti-inflammatory Activity
Benzofuran derivatives have been studied for their anti-inflammatory properties. For instance, compounds derived from benzofuran have shown significant inhibition of pro-inflammatory mediators such as IL-1β and TNF-α. In vitro studies indicate that these compounds can reduce inflammation in models such as carrageenan-induced edema in mice .
2. Anticancer Properties
Research indicates that Ethanone derivatives exhibit cytotoxic effects against various cancer cell lines. One study highlighted the anticancer activity of related benzofuran compounds against human ovarian cancer cells (A2780), showing promising results in inhibiting cell proliferation . The structure-activity relationship analysis suggests that modifications in the benzofuran structure can enhance anticancer efficacy.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzofuran A | MCF-7 | 10.28 |
Benzofuran B | A2780 | 8.86 |
3. Antimicrobial Activity
Some studies have reported antimicrobial effects associated with benzofuran derivatives. These compounds have demonstrated activity against various bacterial strains, indicating their potential use as antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of Ethanone derivatives, researchers found that certain fractions exhibited a significant reduction in edema formation in mouse models. The methanolic extract showed a reduction of up to 66% in inflammation markers when administered at specific dosages .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of benzofuran derivatives, demonstrating that specific modifications could lead to enhanced activity against breast carcinoma cell lines (MCF-7). The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .
Properties
CAS No. |
115063-20-2 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2 |
InChI Key |
BCAPOOKCRYTVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.